2-(3,5-Dimethyladamantan-1-yl)acetic acid

Overview

Description

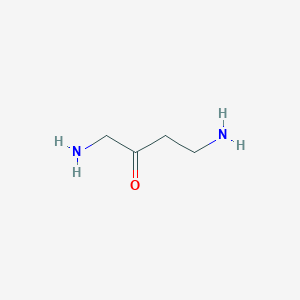

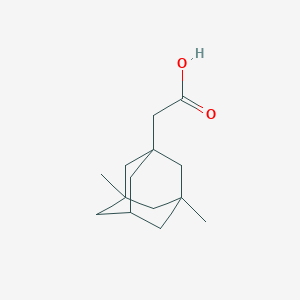

“2-(3,5-Dimethyladamantan-1-yl)acetic acid” is an organic compound with the molecular formula C14H22O2 . It is commonly used as an organic reagent and pharmaceutical intermediate .

Molecular Structure Analysis

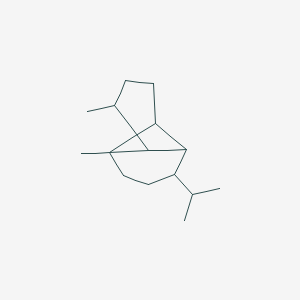

The molecular structure of “2-(3,5-Dimethyladamantan-1-yl)acetic acid” consists of a three-dimensional framework of carbon atoms, known as an adamantane core, which is substituted with two methyl groups and an acetic acid group .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 339.2±10.0 °C at 760 mmHg, and a flash point of 166.8±10.3 °C . It has two hydrogen bond acceptors, one hydrogen bond donor, and two freely rotating bonds .Scientific Research Applications

Organic Reagent and Pharmaceutical Intermediate

This compound is commonly used as an organic reagent and pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds.

Synthesis of 1,3-Disubstituted Ureas

The compound is used in the synthesis of 1,3-disubstituted ureas . A one-step synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane with a yield of 87% is described .

Inhibitor of Human Soluble Epoxide Hydrolase (sEH)

The synthesized ureas from this compound hold promise as human soluble epoxide hydrolase inhibitors . This enzyme is a potential target for the treatment of hypertensive, inflammatory, and pain conditions .

HIV-1 Reverse Transcriptase Inhibitors

1,3-Disubstituted ureas, which can be synthesized from this compound, are known as non-nucleoside HIV-1 reverse transcriptase inhibitors .

Cholinesterase Inhibitors for Alzheimer’s Disease Treatment

This class of compounds is also used as cholinesterase inhibitors for the treatment of Alzheimer’s disease .

Anticancer Activity

1,3-Disubstituted ureas exhibit anticancer activity against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines .

Bactericidal Activity Against M. Tuberculosis

These compounds also show bactericidal activity against M. tuberculosis .

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors

Adamantyl-containing 1,3-disubstituted ureas are used as tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors . The TDP1 enzyme is an important additional biotarget for anticancer therapy .

Safety and Hazards

Mechanism of Action

Target of Action

This compound is commonly used as an organic reagent and pharmaceutical intermediate , suggesting that it may interact with a variety of biological targets.

Mode of Action

As an organic reagent, it likely interacts with its targets through chemical reactions, leading to changes in the structure or function of the target molecules .

Biochemical Pathways

Given its use as a pharmaceutical intermediate, it may be involved in the synthesis of various drugs, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

Its solubility in water is reported to be low , which could impact its bioavailability and distribution in the body.

Result of Action

As an organic reagent and pharmaceutical intermediate, its effects would likely depend on the specific context of its use .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3,5-Dimethyladamantan-1-yl)acetic acid . For instance, it should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . These conditions help maintain its stability and efficacy.

properties

IUPAC Name |

2-(3,5-dimethyl-1-adamantyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)6-11(15)16/h10H,3-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOXJVUIQUYDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398982 | |

| Record name | (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14202-14-3 | |

| Record name | (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.